N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide
Description
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide is a substituted butanamide featuring a 4-bromo-2-fluorophenyl group attached to the amide nitrogen. The 3,3-dimethylbutanamide backbone is a recurring motif in bioactive molecules, often associated with metabolic stability and enhanced lipophilicity .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUPRLSFGXRZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3,3-dimethylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-fluoroaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3,3-dimethylbutanoyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of N-(4-substituted-2-fluorophenyl)-3,3-dimethylbutanamide derivatives.
Oxidation: Formation of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanoic acid.
Reduction: Formation of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutylamine.
Hydrolysis: Formation of 4-bromo-2-fluoroaniline and 3,3-dimethylbutanoic acid.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing anti-inflammatory and anticancer drugs. The presence of bromine and fluorine atoms enhances its binding affinity to specific receptors, which is vital for drug efficacy.
Case Study: Anti-Cancer Properties
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the amide group can lead to increased potency against breast cancer cells, highlighting its potential as a lead compound in anticancer drug development.
Material Science
Novel Material Design
In material science, this compound is explored for its electronic and optical properties. The unique combination of halogen atoms contributes to the material's stability and performance in electronic applications. Researchers are investigating its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where such compounds can enhance charge transport properties and overall device efficiency.
Table 1: Comparison of Material Properties
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Thermal Stability | High | Moderate |
| Charge Mobility | Enhanced | Variable |
| Optical Absorption | Broad Spectrum | Narrow |
Biological Studies
Biological Pathway Probes
The compound is also utilized as a probe in biological studies to investigate pathways involving bromine and fluorine-containing compounds. Its ability to selectively bind to certain enzymes makes it valuable for studying metabolic processes and enzyme kinetics.
Case Study: Enzyme Interaction
A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory responses. This inhibition was linked to its structural features, which allowed it to mimic substrate interactions effectively.
Chemical Reactions and Synthesis
Synthetic Routes
The synthesis of this compound typically involves several steps, including bromination and fluorination of the phenyl ring followed by amidation with 3,3-dimethylbutanoic acid. Optimizing these synthetic routes is crucial for producing high yields suitable for research applications.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Bromination | Electrophilic Substitution | Room Temperature |
| Fluorination | Electrophilic Substitution | Catalytic Conditions |
| Amidation | Coupling Reaction | DCC as Coupling Agent |
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
N-(4-bromo-2-chloro-6-(trifluoromethyl)phenyl)-3,3-dimethylbutanamide
- Molecular Formula: C₁₃H₁₄BrClF₃NO
- Molecular Weight : 372.612 g/mol
- Key Differences : The aryl group incorporates additional chloro and trifluoromethyl substituents at positions 2 and 6, respectively.
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
- Molecular Formula : C₁₄H₈ClFN₄O₂
- Activity: Quinazoline derivatives are known kinase inhibitors (e.g., Vemurafenib), suggesting that the 4-bromo-2-fluorophenyl group may contribute to kinase binding .
Analogues with Modified Backbones or Functional Groups
Encukalner (N-[4-(6-fluoro-3,4-dihydroisoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide)
- Molecular Formula : C₂₀H₂₆FN₂O
- Molecular Weight : 328.44 g/mol
EXPANTHENOL ((R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide)
- Molecular Formula: C₉H₁₉NO₄
- Molecular Weight : 205.25 g/mol
- Activity : Used as a gastrointestinal drug, demonstrating that hydroxylation and alkyl chain modifications alter bioavailability and therapeutic application .
Table 1: Key Properties of Selected Analogues
Key Observations :
Backbone Modifications: Hydroxyl groups (e.g., EXPANTHENOL) increase hydrophilicity, shifting applications from CNS targets (Encukalner) to gastrointestinal uses .
Activity Trends : The absence of inhibition in trifluoromethyl-substituted analogues () suggests that excessive halogenation may reduce efficacy, emphasizing the need for balanced substituent design.
Biological Activity
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A bromine atom at the para position (4-position) and a fluorine atom at the ortho position (2-position) on the phenyl ring.
- A branched aliphatic amide structure with a dimethylbutanamide moiety.
These features contribute to its reactivity and biological activity, potentially enhancing its binding affinity to various biological targets.
Pharmacological Properties
The compound has shown various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. The presence of halogen substituents is known to enhance the interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cells.
- Antimicrobial Properties : Some research indicates that compounds with similar structures exhibit antimicrobial activity. The halogen atoms may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells .
- Neurological Effects : There is emerging evidence that compounds related to this compound can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
The mechanism of action for this compound involves:
- Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors in biological pathways. The halogen substituents are believed to enhance binding affinity due to their electronic properties .
- Influencing Cellular Signaling : By modulating key signaling pathways, the compound could exert effects on cell proliferation and apoptosis, particularly in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of structurally related compounds, it was found that this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways. This suggests that further exploration into its structure-activity relationship could yield potent anticancer agents.
Case Study: Neurological Effects
A recent investigation into compounds with similar amide structures revealed potential anticonvulsant activity. The study indicated that modifications in the substituent groups could significantly affect the efficacy of these compounds in seizure models. This compound's unique structure warrants further investigation into its neurological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
